4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine ring attached to a methylpyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-trichloropyrimidine and trifluoromethyl-substituted reagents.
Substitution with Piperazine: The piperazine ring is introduced via nucleophilic substitution, where the pyrimidine core reacts with 1-(6-methylpyrazin-2-yl)piperazine under basic conditions, often using potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrazine ring can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions with catalysts like copper iodide (CuI).
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further explored for their pharmacological properties.
Scientific Research Applications
4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting protein kinases and other signaling pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that regulate cell growth, differentiation, and survival . This makes it a promising candidate for the development of targeted cancer therapies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Triazole-Pyrimidine Hybrids: These compounds exhibit neuroprotective and anti-neuroinflammatory properties.
Uniqueness
4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl group, which enhances its metabolic stability and bioavailability. Additionally, the combination of pyrazine and piperazine moieties contributes to its unique pharmacological profile, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6/c1-10-7-18-8-13(21-10)23-4-2-22(3-5-23)12-6-11(14(15,16)17)19-9-20-12/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDAAUUPYPVSGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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